molecular formula C17H16N2O2 B3122092 Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 299927-11-0

Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B3122092
CAS No.: 299927-11-0
M. Wt: 280.32 g/mol
InChI Key: MZPJCRTZEVZGHI-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate ( 299927-11-0) is a high-purity chemical building block with the molecular formula C 17 H 16 N 2 O 2 and a molecular weight of 280.32 g/mol . This benzodiazole derivative is supplied as a finely-characterized powder for research and development applications, particularly in medicinal chemistry and drug discovery. It serves as a versatile precursor for the synthesis of more complex molecules; for instance, its corresponding carboxylic acid, 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid, is a known compound used in pharmaceutical research . To ensure its stability and maximum recovery upon use, this compound should be stored at -20°C, and it is recommended to centrifuge the original vial prior to removing the cap . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

methyl 1-benzyl-2-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-18-15-10-14(17(20)21-2)8-9-16(15)19(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPJCRTZEVZGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176374
Record name Methyl 2-methyl-1-(phenylmethyl)-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299927-11-0
Record name Methyl 2-methyl-1-(phenylmethyl)-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299927-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-1-(phenylmethyl)-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with methyl 2-bromoacetate in the presence of a base can lead to the formation of the desired benzodiazole derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .

Comparison with Similar Compounds

Substituent Variations at Position 1

The benzyl group at position 1 distinguishes this compound from analogs with aliphatic or smaller aromatic substituents:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
Target Compound Benzyl C₁₇H₁₆N₂O₂ 280.32 98% Enhanced π-π interactions, lipophilic
Methyl 1-cyclopropyl-2-methyl analog Cyclopropyl C₁₅H₁₈N₂O₂ 230.26 98% Increased steric hindrance, lower MW
Methyl 1-cyclopentyl-2-methyl analog Cyclopentyl C₁₅H₁₈N₂O₂ 258.30 98% Improved solubility in non-polar media
Methyl 1-isopropyl-2-methyl analog Isopropyl C₁₄H₁₆N₂O₂ 232.28 98% Reduced aromaticity, higher volatility

Key Observations :

  • The benzyl group in the target compound contributes to higher molecular weight and lipophilicity, favoring membrane permeability in biological systems .
  • Cycloalkyl substituents (cyclopropyl, cyclopentyl) reduce aromatic interactions but may enhance metabolic stability .

Substituent Variations at Position 2

The methyl group at position 2 contrasts with bulkier or functionalized substituents:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Methyl C₁₇H₁₆N₂O₂ 280.32 Minimal steric hindrance
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl) analog 2-Hydroxy-4-methoxyphenyl C₂₃H₂₅N₃O₃ 391.47 Hydrogen bonding capacity, bulkier
Methyl 2-propyl analog Propyl C₁₃H₁₄N₂O₂ 230.27 Increased hydrophobicity

Key Observations :

  • Alkyl chains (propyl) increase hydrophobicity, affecting solubility and pharmacokinetics .

Functional Group Modifications at Position 5

The methyl ester at position 5 is critical for reactivity and bioactivity:

Compound Name Functional Group (Position 5) Key Modifications
Target Compound Methyl ester Hydrolyzable to carboxylic acid for prodrugs
Ethyl 2-(1,3-benzodioxol-5-yl) analog Ethyl ester Enhanced metabolic stability
Methyl 2-(aminomethyl) analog Aminomethyl Basic group enabling salt formation

Key Observations :

  • Ethyl esters may slow hydrolysis compared to methyl esters, prolonging drug activity .
  • Aminomethyl derivatives (e.g., dihydrochloride salts) improve aqueous solubility for intravenous formulations .

Biological Activity

Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 299927-11-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC17H16N2O2
Molecular Weight284.32 g/mol
Structural FeaturesBenzodiazole ring

The benzodiazole moiety is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it has been compared to standard antibiotics in terms of Minimum Inhibitory Concentration (MIC), demonstrating competitive activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Standard Comparison (MIC)
This compound50Ampicillin: 100
Ciprofloxacin: 25

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

Case Study: Apoptosis Induction

In a study examining the effects on MCF-7 cells, this compound showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
A54920Cell cycle arrest at G2/M phase

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways. This modulation can lead to:

  • Inhibition of microbial growth : By disrupting cell wall synthesis or metabolic pathways.
  • Induction of apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Applications : Investigated for use in treating bacterial infections resistant to conventional antibiotics.
  • Cancer Therapeutics : Explored as a candidate for developing new anticancer drugs due to its ability to selectively target cancer cells while sparing normal cells.

Q & A

Basic: What are the optimal synthetic routes for Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. Key steps include cyclization, alkylation, and esterification. For example, analogous compounds (e.g., benzodiazole derivatives) are synthesized using reagents like benzyl halides for alkylation and catalysts such as triethylamine or palladium complexes in solvents like DMF or THF . Reaction temperature and solvent polarity significantly impact yield: higher temperatures (80–100°C) favor cyclization, while polar aprotic solvents improve solubility of intermediates. Optimization should include monitoring by TLC and adjusting stoichiometric ratios of benzylating agents to prevent by-products .

Basic: What spectroscopic and analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:
A combination of techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm, methyl ester at δ 3.7–3.9 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and benzodiazole ring vibrations (C=N stretches at ~1600 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/zm/z 280.32 for C17_{17}H16_{16}N2_2O2_2) and fragmentation patterns .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to verify purity (>98% recommended for research use) .

Advanced: How can computational modeling predict the biological activity or binding interactions of this compound?

Methodological Answer:
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding affinities to target proteins. For example, benzodiazole derivatives exhibit interactions with enzymes like α-glucosidase or kinase domains via hydrogen bonding and hydrophobic contacts. Docking poses should be validated with MD simulations to assess stability. In analogous studies, compounds like 9c showed strong binding to active sites (e.g., binding energy < −8 kcal/mol), correlating with in vitro inhibitory activity . Use crystallographic data (if available) to refine docking parameters .

Advanced: How can researchers resolve discrepancies between experimental and calculated elemental analysis data?

Methodological Answer:
Discrepancies >0.3% in C/H/N ratios suggest impurities or incomplete purification. Steps to address this:

Repurification : Re-crystallize using solvent systems like ethyl acetate/hexane or perform column chromatography (silica gel, gradient elution) .

Dryness Verification : Ensure the compound is fully desiccated (e.g., under vacuum at 60°C for 24 hours) to remove residual solvents.

Alternative Techniques : Use combustion analysis or X-ray crystallography to cross-validate purity. For example, a study on benzoxazole derivatives resolved discrepancies by correlating HRMS data with crystallographic occupancy factors .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with saline solution for 15 minutes .
  • Waste Disposal : Collect in sealed containers labeled for halogenated organic waste.

Advanced: How can X-ray crystallography using SHELX refine the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100 K.
  • Structure Solution : Employ SHELXD for phase determination via direct methods. For benzodiazole derivatives, initial models often require manual adjustment of torsion angles for the benzyl and ester groups .
  • Refinement : Use SHELXL for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms improve R-factor convergence (target R1<0.05R_1 < 0.05). Validate with CCDC deposition (e.g., check for PLATON alerts) .

Advanced: What experimental strategies can evaluate the biological activity of this compound, such as antimicrobial potential?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Enzyme Inhibition : Test α-glucosidase or kinase inhibition via spectrophotometric assays (e.g., PNPG substrate hydrolysis at 405 nm) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluoro or methoxy groups) to identify critical pharmacophores. For example, electron-withdrawing groups at the 5-position enhance activity in benzoxazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate

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